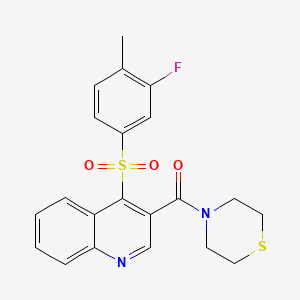

(4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

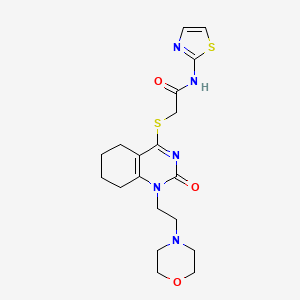

(4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone, also known as FTSM, is a chemical compound that has been extensively studied for its potential use in scientific research. FTSM is a small molecule inhibitor that has been shown to have a wide range of biological effects, including anti-tumor activity and the ability to inhibit the growth of cancer cells.

Applications De Recherche Scientifique

Anticancer Activity

(4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone, as part of the 2‐anilino‐3‐aroylquinolines family, has been investigated for its potent cytotoxic activity against various human cancer cell lines, including HeLa, DU‐145, A549, MDA-MB-231, and MCF-7. These compounds, especially those with modifications on the quinolin-3-yl moiety, have shown remarkable antiproliferative activity against human lung cancer and prostate cancer cell lines, with low IC50 values indicating strong inhibition of tubulin polymerization. These compounds arrest the cell cycle at the G2/M phase, leading to apoptosis, confirmed through multiple assays including mitochondrial membrane potential and Annexin V–FITC assay. Their ability to disrupt tubulin polymerization is further evidenced by immunohistochemistry, western blot, and tubulin polymerization assays, making them promising candidates for anticancer research (Srikanth et al., 2016).

Fluorescence Applications

The quinolin-3-yl moiety, akin to that in this compound, has been utilized in the development of novel fluorophores such as 6-Methoxy-4-quinolone. These fluorophores demonstrate strong fluorescence with a large Stokes' shift in aqueous media, making them suitable for biomedical analysis. Their fluorescence intensity is stable across a wide pH range, and they show high stability against light and heat, indicating their potential for use as fluorescent labeling reagents in various scientific and medical applications (Hirano et al., 2004).

Spectroscopic Properties and Solvent Effects

Research into compounds with a similar structure to this compound, particularly those involving thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has provided insights into their electronic absorption, excitation, and fluorescence properties. These studies, conducted in various solvents, highlight the impact of solvent polarity and hydrogen-bonding abilities on the spectroscopic behavior of these compounds. Such insights are crucial for the development of sensitive and selective probes for biochemistry and medicine, particularly in studying biological systems and potentially as antioxidants and radioprotectors (Al-Ansari, 2016).

Propriétés

IUPAC Name |

[4-(3-fluoro-4-methylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3S2/c1-14-6-7-15(12-18(14)22)29(26,27)20-16-4-2-3-5-19(16)23-13-17(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXHPJDNTSYDFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate](/img/structure/B2931861.png)

![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2931863.png)

![5-Bromo-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2931867.png)

![1-Cycloheptyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2931868.png)

![2-({4-benzyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2931869.png)

![2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2931874.png)